N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O3/c14-8-1-2-10(9(15)5-8)17-12(20)11(19)16-6-13(7-18)3-4-13/h1-2,5,18H,3-4,6-7H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORQAJQZTFMCTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl moiety can be synthesized via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts such as rhodium or copper.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically involving formaldehyde and a base.
Coupling with Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the cyclopropyl intermediate.
Formation of the Oxalamide: The final step involves the formation of the oxalamide linkage, which can be achieved through the reaction of the difluorophenyl-cyclopropyl intermediate with oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The difluorophenyl group can participate in various substitution reactions, particularly nucleophilic aromatic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms on the difluorophenyl ring.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of oxamides, characterized by the presence of an oxamide functional group. Its molecular formula is C14H16F2N2O2, with a molecular weight of 284.26 g/mol. The unique structural features include:
- Difluorophenyl moiety : This component may enhance biological activity through improved binding affinity to target sites.
- Cyclopropyl group : Known for its strain and reactivity, this group can influence the compound's interaction with biological molecules.
Biological Applications
Research indicates that N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has potential applications in several areas:
Medicinal Chemistry
Oxamides are often explored for their biological activities, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
- Receptor Modulation : Its unique structure could allow it to modulate receptor activity, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
Organic Synthesis
Due to its distinct chemical properties, this compound can serve as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Mechanism of Action
The mechanism by which N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, potentially inhibiting or activating them. The difluorophenyl group could enhance binding affinity through hydrophobic interactions, while the cyclopropyl group might confer rigidity to the molecule, affecting its overall conformation and interaction with targets.
Comparison with Similar Compounds
Antiviral Oxalamides Targeting HIV Entry
Several oxalamides in and , such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (Compound 6) , share structural motifs with the target compound. Key comparisons include:
Key Differences :
- The difluorophenyl group may enhance binding affinity to hydrophobic pockets compared to chlorophenyl due to fluorine’s electronegativity and reduced steric hindrance.
Umami Flavoring Oxalamides
The oxalamide N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () serves as a umami flavor enhancer. Comparative analysis:
Key Differences :
- The dimethoxybenzyl group in S336 enhances solubility and receptor binding via methoxy hydrogen bonding, whereas the difluorophenyl group in the target compound may prioritize membrane permeability.
- The hydroxymethyl cyclopropane in the target compound introduces polarity absent in S336’s pyridylethyl chain, which could influence metabolic stability .
Soluble Epoxide Hydrolase (sEH) Inhibitors
Adamantane-containing oxalamides like N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) () inhibit sEH. Structural comparison:
Key Differences :
- Adamantyl groups in sEH inhibitors maximize hydrophobic interactions with enzyme pockets, while the difluorophenyl group may balance lipophilicity and electronic effects.
- The hydroxymethyl group in the target compound could reduce metabolic clearance compared to benzyloxy groups, which are prone to hydrolysis .
Physicochemical Data
Hypothetical properties based on structural analogues:
Notes:
- The difluorophenyl group increases logP compared to S336’s dimethoxybenzyl but reduces it relative to chlorophenyl-thiazole hybrids.
- Hydroxymethyl cyclopropane may enhance aqueous solubility versus adamantyl or thiazole groups .
Biological Activity
N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic compound classified under oxamides, characterized by its unique structural features that may impart significant biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄F₂N₂O₃
- Molecular Weight : 284.26 g/mol
- CAS Number : 1251560-65-2
The compound features a difluorophenyl moiety and a cyclopropyl group, which are believed to enhance its interaction with biological targets, potentially leading to therapeutic effects.
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific enzymes or receptors in biological systems. The oxamide functional group is known for its potential in enzyme inhibition and receptor modulation, which could be crucial for therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit antiproliferative effects in various cancer cell lines. For instance, studies on related oxamide derivatives have shown significant inhibition of cancer cell growth through mechanisms involving topoisomerase inhibition .
Enzyme Inhibition
Oxamides are often explored for their ability to inhibit specific enzymes. The unique structure of this compound may enhance its binding affinity to target enzymes, potentially leading to the modulation of metabolic pathways relevant in diseases such as cancer or metabolic disorders.
Receptor Modulation
The compound's structural features suggest it may act as a modulator of certain receptors. Preliminary studies indicate that similar compounds can selectively activate serotonin receptors, which could have implications for treating mood disorders or other neuropsychiatric conditions .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple steps:
- Formation of Cyclopropyl Intermediate : This can be achieved through cyclopropanation reactions.
- Introduction of Difluorophenyl Group : Achieved via nucleophilic substitution reactions.
- Final Oxamide Formation : Involves coupling reactions to form the final oxamide structure.
These synthetic routes are crucial for optimizing yield and purity while ensuring the desired biological activity is retained.
Q & A
(Basic) What are the optimal synthetic routes for N1-(2,4-difluorophenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
Synthesis typically involves a multi-step approach:
Intermediate Preparation : Synthesize the cyclopropylmethyl-hydroxymethyl and 2,4-difluorophenylamine intermediates separately. For cyclopropyl derivatives, ring-opening reactions or cyclopropanation via Simmons-Smith conditions are common .
Oxalamide Coupling : React intermediates using oxalyl chloride or activated esters under inert atmospheres. Low temperatures (0–5°C) minimize side reactions like hydrolysis .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Key Reaction Conditions:
| Step | Solvent | Temperature | Catalyst | Yield Optimization |
|---|---|---|---|---|
| Cyclopropane formation | DCM | 0°C | Zn-Cu couple | Slow addition of diiodomethane |
| Amide coupling | DMF | RT | HATU/DIPEA | Excess oxalyl chloride (1.5 equiv) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
